molecular formula C16H18Cl2N2O2 B14433776 1,1'-Bis(2-oxopropyl)-4,4'-bipyridin-1-ium dichloride CAS No. 75539-73-0

1,1'-Bis(2-oxopropyl)-4,4'-bipyridin-1-ium dichloride

Katalognummer: B14433776
CAS-Nummer: 75539-73-0
Molekulargewicht: 341.2 g/mol
InChI-Schlüssel: WITARNULLOXUGF-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It is a bipyridinium derivative with two oxopropyl groups attached to the nitrogen atoms of the bipyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-oxopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4,4’-Bipyridine} + 2 \text{(2-oxopropyl chloride)} \rightarrow \text{1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride} ]

Industrial Production Methods

In an industrial setting, the production of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The oxopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Bipyridine: The parent compound of 1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride.

    1,1’-Bis(2-oxopropyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with a different substitution pattern.

Uniqueness

1,1’-Bis(2-oxopropyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern and the presence of oxopropyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

75539-73-0

Molekularformel

C16H18Cl2N2O2

Molekulargewicht

341.2 g/mol

IUPAC-Name

1-[4-[1-(2-oxopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-2-one;dichloride

InChI

InChI=1S/C16H18N2O2.2ClH/c1-13(19)11-17-7-3-15(4-8-17)16-5-9-18(10-6-16)12-14(2)20;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2

InChI-Schlüssel

WITARNULLOXUGF-UHFFFAOYSA-L

Kanonische SMILES

CC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)C.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.